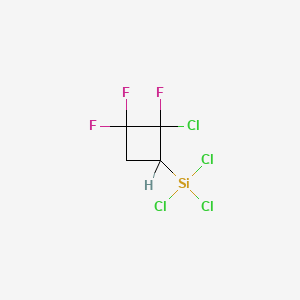Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane
CAS No.: 770-95-6
Cat. No.: VC3822816
Molecular Formula: C4H3Cl4F3Si
Molecular Weight: 278 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 770-95-6 |
|---|---|
| Molecular Formula | C4H3Cl4F3Si |
| Molecular Weight | 278 g/mol |
| IUPAC Name | trichloro-(2-chloro-2,3,3-trifluorocyclobutyl)silane |
| Standard InChI | InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2 |
| Standard InChI Key | VDQCXADBEMNEGF-UHFFFAOYSA-N |
| SMILES | C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl |
| Canonical SMILES | C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl |
Introduction
Structural Characteristics
Molecular Geometry and Bonding
The compound features a silicon atom bonded to three chlorine atoms and a 2-chloro-2,3,3-trifluorocyclobutyl group. The cyclobutane ring introduces strain, influencing reactivity and conformational dynamics. The SMILES notation and InChIKey provide precise descriptors of its connectivity. Computational models predict a tetrahedral geometry around silicon, with bond lengths and angles consistent with trichlorosilane derivatives .
Table 1: Key Structural Descriptors
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
-
: Expected signals for three inequivalent fluorine atoms on the cyclobutane ring, with coupling patterns indicative of geminal and vicinal fluorines .
Infrared (IR) Spectroscopy:
Mass Spectrometry:
Physical and Chemical Properties
Thermodynamic Parameters
The compound exhibits a boiling point of at 15 Torr and a density of at . These values reflect the influence of halogenation on intermolecular forces, with fluorine atoms reducing polarizability compared to purely chlorinated analogs.
Table 2: Physicochemical Properties
Reactivity Profile
As a trichlorosilane, the compound undergoes hydrolysis to form silanols, reacts with alcohols in silyletherification, and participates in Staudinger-type reactions with phosphines . The electron-withdrawing fluorinated cyclobutyl group enhances the electrophilicity of the silicon center, facilitating nucleophilic substitutions .
Synthesis and Manufacturing
Table 3: Hypothetical Synthesis Pathway
| Step | Reaction | Conditions |
|---|---|---|
| 1 | UV light, inert atmosphere | |
| 2 | Catalytic AlCl, 80°C |
Challenges in Scale-Up
-
Ring Strain: The cyclobutane moiety’s instability complicates high-yield synthesis .
-
Halogen Compatibility: Competing side reactions between fluorine and chlorine substituents require precise stoichiometric control .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s stereogenic silicon center makes it a candidate for enantioselective synthesis, particularly in dynamic kinetic resolutions using chiral Lewis bases . For example, 4-aminopyridine-catalyzed silyletherification could yield enantioenriched silanols for drug development .
Materials Science
-
Surface Modification: Trichlorosilanes are widely used to functionalize silica surfaces; the fluorinated cyclobutyl group may impart hydrophobicity and thermal stability .
-
Polymer Additives: Potential cross-linking agent in fluorosilicone elastomers, enhancing resistance to solvents and extreme temperatures .
Recent Advances and Future Directions
Photoinduced Functionalization
Recent work on visible light-mediated silanol synthesis suggests pathways to derivatize this compound without harsh reagents. For instance, irradiation in the presence of water and oxygen could yield fluorinated silanols under ambient conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume